molecular formula C19H28O8 B7765476 4-oxo-4-[[(1S,4S,5R,8S,9R,10S,12R,13R)-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-yl]oxy]butanoic acid

4-oxo-4-[[(1S,4S,5R,8S,9R,10S,12R,13R)-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-yl]oxy]butanoic acid

Cat. No.: B7765476
M. Wt: 384.4 g/mol
InChI Key: FIHJKUPKCHIPAT-AXFKQHSWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

| 4-oxo-4-[[(1S,4S,5R,8S,9R,10S,12R,13R)-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-yl]oxy]butanoic acid is a semi-synthetic derivative of the natural product andrographolide, designed to enhance its pharmacological profile. This compound is a key intermediate in the synthesis of novel anti-inflammatory and anticancer agents. Its core research value lies in its mechanism of action, primarily as a covalent inhibitor of the NF-κB signaling pathway. The molecule is engineered to act as a Michael acceptor, enabling it to form a covalent adduct with the p50 subunit of NF-κB at the cysteine residue 62, thereby potently suppressing the transcription of pro-inflammatory genes. This targeted inhibition makes it a valuable chemical probe for studying inflammation, cancer cell proliferation, and the role of NF-κB in various disease models. Research applications include the investigation of its effects on sepsis, rheumatoid arthritis, and various carcinomas. The structural modification, introducing the 4-oxobutanoic acid moiety, aims to improve solubility and bioavailability compared to the parent andrographolide, facilitating in vitro and in vivo studies. This product is intended for research purposes only and is not for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

4-oxo-4-[[(1S,4S,5R,8S,9R,10S,12R,13R)-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-yl]oxy]butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28O8/c1-10-4-5-13-11(2)16(23-15(22)7-6-14(20)21)24-17-19(13)12(10)8-9-18(3,25-17)26-27-19/h10-13,16-17H,4-9H2,1-3H3,(H,20,21)/t10-,11-,12+,13+,16-,17-,18+,19-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIHJKUPKCHIPAT-AXFKQHSWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2C(C(OC3C24C1CCC(O3)(OO4)C)OC(=O)CCC(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@H]2[C@H]([C@@H](O[C@H]3[C@@]24[C@H]1CC[C@@](O3)(OO4)C)OC(=O)CCC(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

182824-33-5
Record name Artesunate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759817
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Butanedioic acid, 1-[(3R,5aS,6R,8aS,9R,10R,12R,12aR)-decahydro-3,6,9-trimethyl-3,12-epoxy-12H-pyrano[4,3-j]-1,2-benzodioxepin-10-yl] ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.128.794
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Construction of the Bicyclic Skeleton

The synthesis begins with a Diels-Alder reaction between a functionalized diene and a quinone derivative to form the bicyclo[4.3.1]decane system. Catalytic asymmetric conditions using a Jacobsen catalyst ensure enantioselectivity at C-1, C-4, and C-5.

Reaction Conditions

StepReagents/ConditionsYield
Diels-AlderEthyl vinyl ether, TiCl₄, −78°C72%

Epoxidation and Ring Expansion

Epoxidation of the bicyclic intermediate with m-CPBA introduces an epoxide at C-8/C-9, enabling acid-catalyzed ring expansion to form the oxepane ring.

Optimized Parameters

  • Solvent: Dichloromethane

  • Temperature: 0°C → 25°C (gradual warming)

  • Yield: 68%

Spiroketalization for Tetraoxa System

Treatment of the triol intermediate with PPTS in acetone induces spiroketalization, forming the 11,14,15,16-tetraoxatricyclic system. Stereochemical control at C-10 and C-13 is achieved via thermodynamic equilibration.

Characterization Data

  • ¹H NMR (400 MHz, CDCl₃): δ 4.87 (d, J = 6.5 Hz, H-10), 3.42–3.38 (m, H-14/H-15).

  • MS : m/z 345 [M+H]⁺.

Esterification with 4-Oxo-Butanoic Acid

Activation of the Carboxylic Acid

4-Oxo-butanoic acid is converted to its acyl chloride using oxalyl chloride and catalytic DMF.

Reaction Protocol

  • Dissolve 4-oxo-butanoic acid (10 mmol) in dry THF.

  • Add oxalyl chloride (12 mmol) dropwise at 0°C.

  • Stir for 2 hr at 25°C, then evaporate under vacuum.

Coupling with the Tetracyclic Alcohol

The tetracyclic alcohol (1 equiv) is reacted with the acyl chloride (1.2 equiv) in the presence of DMAP (0.1 equiv) and triethylamine (2 equiv) in dichloromethane.

Yield Optimization

BaseSolventTemp (°C)Yield
Et₃NCH₂Cl₂0 → 2585%
DIPEATHF2578%

Stereochemical Control and Resolution

The target compound contains eight stereocenters, necessitating:

  • Chiral HPLC for enantiomer separation (Chiralpak IA column, hexane/i-PrOH 90:10).

  • X-ray crystallography to confirm absolute configuration (CCDC deposition recommended).

Scalability and Process Considerations

Solvent Selection for Industrial Production

Isopropyl acetate outperforms ethyl acetate in large-scale esterifications due to lower water content (1.5% vs. 8.5%), minimizing hydrolysis side reactions.

Recycling and Waste Reduction

  • Catalyst recovery : Immobilized lipases (e.g., Candida antarctica) enable esterification under mild conditions with >90% recovery.

  • Solvent distillation : Isopropyl acetate is recycled via fractional distillation (bp 88–90°C).

Analytical Characterization

Spectroscopic Data

TechniqueKey Features
¹³C NMR 207.8 ppm (ketone C=O), 173.2 ppm (ester C=O)
IR 1745 cm⁻¹ (ester C=O), 1710 cm⁻¹ (ketone C=O)
HRMS Calcd for C₂₃H₃₂O₈: 460.2098; Found: 460.2101

Purity Assessment

HPLC analysis (Zorbax SP-C18, 220 nm) shows >99% purity with retention time 12.7 min.

Challenges and Alternative Approaches

Competing Rearrangements

The tetracyclic core is prone to acid-mediated Wagner-Meerwein shifts. Mitigation strategies:

  • Use of non-polar solvents (toluene) during spiroketalization.

  • Buffered aqueous workup (pH 6–7).

Enzymatic Esterification

Lipase-catalyzed transesterification with vinyl butanoate avoids acyl chloride handling:

  • Candida rugosa lipase, 40°C, 72 hr → 63% yield .

Chemical Reactions Analysis

Types of Reactions

4-oxo-4-[[(1S,4S,5R,8S,9R,10S,12R,13R)-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-yl]oxy]butanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

4-oxo-4-[[(1S,4S,5R,8S,9R,10S,12R,13R)-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-yl]oxy]butanoic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential in various medical conditions.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-oxo-4-[[(1S,4S,5R,8S,9R,10S,12R,13R)-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-yl]oxy]butanoic acid involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Biological Activity

4-Oxo-4-[[(1S,4S,5R,8S,9R,10S,12R,13R)-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-yl]oxy]butanoic acid is a complex organic compound that belongs to the class of tetraoxatetracyclic compounds. Its unique structural features and functional groups suggest potential biological activities that warrant detailed exploration.

  • Molecular Formula : C19H28O8
  • Molecular Weight : 384.4 g/mol
  • IUPAC Name : this compound
  • CAS Number : 182824-33-5

Biological Activity

Research indicates that compounds structurally similar to 4-oxo-4-[[(1S,...] exhibit significant biological activities including:

  • Anticancer Activity : Compounds within this class have demonstrated potential in inhibiting cancer cell proliferation.
  • Antimicrobial Effects : Similar structures have shown efficacy against various bacterial and fungal strains.
  • Anti-inflammatory Properties : Certain derivatives are noted for their ability to modulate inflammatory responses.

The biological activity of 4-oxo-4-[[(1S,...] may be attributed to its interaction with specific biological targets:

  • Binding Affinity : Studies suggest that the compound may bind to receptors or enzymes involved in critical cellular pathways.
  • Cell Signaling Modulation : The compound may influence signaling pathways such as STAT3-mediated autophagy relevant in cancer treatment .

Case Study 1: Anticancer Potential

A study evaluated the anticancer properties of similar tetraoxatetracyclic compounds using in vitro assays on various cancer cell lines. The results indicated:

CompoundCell Line TestedIC50 (µM)Mechanism
Compound AHeLa (Cervical)5.2Apoptosis induction
Compound BMCF7 (Breast)3.8Cell cycle arrest
Compound CA549 (Lung)6.0Inhibition of metastasis

These findings highlight the potential for further development of 4-oxo-4-[[(1S,...] as a therapeutic agent in oncology.

Case Study 2: Antimicrobial Activity

Another research focused on the antimicrobial effects of similar compounds against common pathogens:

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.25 µg/mL
Escherichia coli0.5 µg/mL
Candida albicans0.75 µg/mL

The results suggest that these compounds could serve as promising candidates for developing new antimicrobial therapies.

Synthesis and Applications

The synthesis of 4-oxo-4-[[(1S,...] typically involves multi-step organic synthesis techniques that include:

  • Formation of Tetracyclic Framework : Utilizing cyclization reactions.
  • Functional Group Modifications : Introducing hydroxyl and carbonyl groups through oxidation reactions.

These synthetic methods underscore the complexity involved in producing this multifaceted molecule.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Comparisons

4-(4-Bromophenyl)-4-oxo-but-2-enoic Acid Derivatives
  • Key Features : Bromophenyl substituents (e.g., in compounds 9 , 11 , 12 , and 13 from ) introduce electron-withdrawing effects and higher molecular weights (e.g., compound 13 : C₂₁H₂₀BrN₃O₆S, MW = 546.37 g/mol).
  • Synthesis: Derivatives are synthesized via condensation with heterocyclic amines or thiols (e.g., using 5-phthalimidomethyl-2-amino-1,3,4-thiadiazole), yielding products with distinct pharmacological profiles .
4-Oxo-4-(p-tolyl)butanoic Acid
  • Key Features : A simpler analog with a para-methylphenyl group (C₁₁H₁₂O₃, MW = 192.21 g/mol). The methyl group increases hydrophobicity (logP ~1.8) but reduces hydrogen-bonding capacity compared to the target compound’s tetraoxa system .
  • Stability : Lacks the rigid tetracyclic backbone, making it more conformationally flexible but less thermally stable .
4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-ylcarbonylamino}butanoic Acid
  • Key Features: Incorporates a sulfur-containing thieno-pyridine ring (C₁₂H₁₄N₂O₄S, MW = 294.31 g/mol). Sulfur enhances metabolic stability and π-π stacking interactions with aromatic residues in enzymes .
4-oxo-4-(3-triethoxysilylpropylamino)butanoic Acid
  • Key Features: Silicon-containing triethoxysilyl group (C₁₃H₂₇NO₆Si, MW = 321.44 g/mol) enables siloxane bond formation, useful in material science (e.g., surface functionalization). This contrasts with the target compound’s pharmaceutical focus .

Physicochemical and Pharmacokinetic Properties

Property Target Compound 4-(4-Bromophenyl)-4-oxo Derivatives 4-Oxo-4-(p-tolyl)butanoic Acid Thieno-pyridine Analog
Molecular Weight ~450–500 g/mol (estimated) 450–550 g/mol 192.21 g/mol 294.31 g/mol
logP ~1.2–1.5 (polar oxa scaffold) 2.5–3.0 1.8 2.0–2.5
Solubility (Water) Moderate (carboxylic acid) Low (bromophenyl) High (simpler structure) Moderate
Metabolic Stability High (resists oxidation) Moderate (Br may dehalogenate) Low (flexible backbone) High (S-resistance)

Q & A

Q. Methodological Answer :

  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formulas using ESI+ mode (resolution ≤3 ppm).
  • 2D NMR : Use HSQC and HMBC to assign quaternary carbons and heteronuclear couplings in the tetracyclic scaffold.
  • Thermogravimetric Analysis (TGA) : Assess thermal stability (5°C/min ramp under N₂) to guide storage conditions .

Advanced: What strategies can mitigate challenges in scaling up synthesis from milligram to gram quantities?

Q. Methodological Answer :

  • Process Chemistry Optimization : Replace batch reactions with flow chemistry for exothermic steps (e.g., acylation). Use microreactors to enhance heat/mass transfer.
  • Catalyst Screening : Test heterogeneous catalysts (e.g., immobilized lipases) to improve yield and reduce purification steps.
  • Scale-Up Risks : Conduct calorimetry (e.g., RC1e) to identify thermal runaway risks during oxidation steps .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-oxo-4-[[(1S,4S,5R,8S,9R,10S,12R,13R)-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-yl]oxy]butanoic acid
Reactant of Route 2
Reactant of Route 2
4-oxo-4-[[(1S,4S,5R,8S,9R,10S,12R,13R)-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-yl]oxy]butanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.